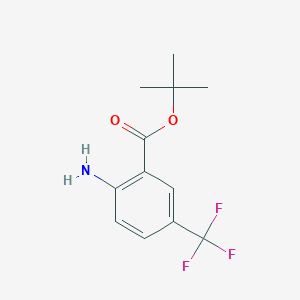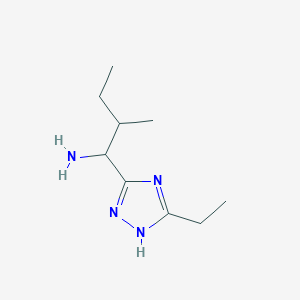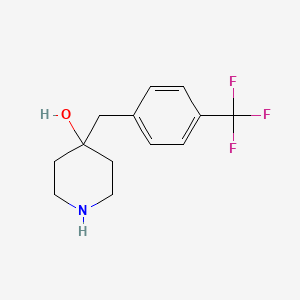
4-(4-(Trifluoromethyl)benzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-(trifluoromethyl)phenylmethyl group and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with piperidine to form 4-{[4-(trifluoromethyl)phenyl]methyl}piperidine.
Oxidation: The piperidine derivative is then oxidized to introduce the hydroxyl group at the 4-position, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-one.
Reduction: Formation of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)benzylamine: Similar structure but lacks the piperidine ring and hydroxyl group.
4-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but has an isocyanate functional group instead of the piperidine ring.
4-(trifluoromethyl)phenol: Similar aromatic ring with a trifluoromethyl group but has a hydroxyl group directly attached to the benzene ring.
Uniqueness
4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the combination of the trifluoromethyl group, piperidine ring, and hydroxyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16F3NO |
|---|---|
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
InChI-Schlüssel |
ZYOHNKKZPCEYGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)


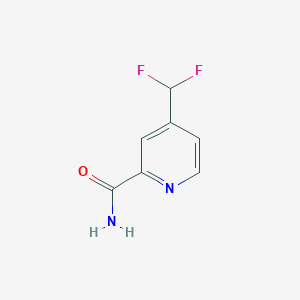
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
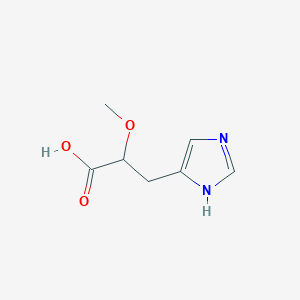
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
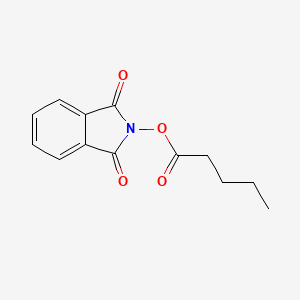

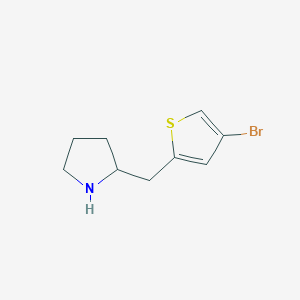
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
